molecular formula C8H5F2NOS B13588613 Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-

Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-

Cat. No.: B13588613
M. Wt: 201.20 g/mol
InChI Key: TWEMOBSTZUQAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- is an organic compound characterized by the presence of a benzene ring substituted with a difluoromethylthio group and an isocyanate group

Preparation Methods

The synthesis of Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- typically involves organic synthesis techniques. One common method includes the reaction of a benzene derivative with difluoromethylthiol and an isocyanate source under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.

Chemical Reactions Analysis

Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form ureas or carbamates. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for research in pharmacology and biochemistry.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- involves its interaction with molecular targets through its functional groups. The isocyanate group can react with nucleophiles, forming covalent bonds with amino acids in proteins, which can alter their function. The difluoromethylthio group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar compounds to Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- include:

    Benzene, 1-[(difluoromethyl)thio]-4-methyl-: This compound has a methyl group instead of an isocyanate group, which affects its reactivity and applications.

    Benzene, 1-[(difluoromethyl)thio]-4-iodo-: The presence of an iodine atom instead of an isocyanate group changes its chemical properties and potential uses. The uniqueness of Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- lies in its combination of functional groups, which provides distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-4-isocyanatobenzene

InChI

InChI=1S/C8H5F2NOS/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H

InChI Key

TWEMOBSTZUQAFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=O)SC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.